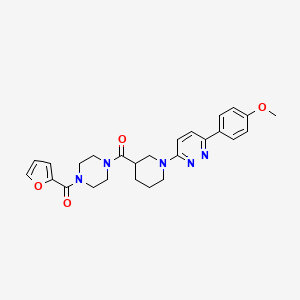

(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone

Description

This compound features a bifunctional methanone core, integrating a piperazine-furan carbonyl moiety and a piperidine-pyridazin-4-methoxyphenyl group. The furan-2-carbonyl group enhances electron-rich aromatic interactions, while the 4-methoxyphenyl-pyridazine moiety may confer selectivity toward hydrophobic binding pockets in biological targets . Synthetically, analogous compounds are often prepared via coupling reactions between pre-functionalized piperazine and heterocyclic fragments, as seen in related methodologies .

Propriétés

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O4/c1-34-21-8-6-19(7-9-21)22-10-11-24(28-27-22)31-12-2-4-20(18-31)25(32)29-13-15-30(16-14-29)26(33)23-5-3-17-35-23/h3,5-11,17,20H,2,4,12-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBRUQWTBJAKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C18H18N6O4 , with a molecular weight of 382.38 g/mol . Its structure includes a furan ring and piperazine moieties, which are known to influence biological activity significantly. The compound's IUPAC name is furan-2-yl-[4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, a related study on substituted piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some compounds showing IC90 values as low as 3.73 μM . This suggests that the piperazine structure may enhance the antimicrobial efficacy of the compound.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating effective cytotoxicity . The presence of the furan and methoxyphenyl groups may contribute to the observed anticancer activity by modulating signaling pathways involved in cell proliferation.

The proposed mechanism of action for compounds similar to this compound involves interaction with specific biological targets, including enzymes and receptors implicated in disease processes. Molecular docking studies have suggested that these compounds can effectively bind to target proteins, inhibiting their function and thereby exerting therapeutic effects .

Study 1: Anti-Tubercular Activity

In a study focused on anti-tubercular agents, several piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating the potential for developing new anti-tubercular drugs based on this scaffold .

Study 2: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of similar compounds on human embryonic kidney (HEK) cells. The results indicated low toxicity at therapeutic concentrations, supporting further development in clinical settings .

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

| Compound Name / ID | Core Substituents | Biological Activity (EC50/IC50) | Key Findings | Reference ID |

|---|---|---|---|---|

| Target Compound | Furan-2-carbonyl; 4-methoxyphenyl-pyridazin-3-yl | Not reported | Hypothesized to target viral integrases or kinases due to structural motifs | |

| Compound 13d (Piroxicam analog) | Piperazine-linked sulfonamide; pyridazine | EC50: 20–25 µM (anti-HIV) | Inhibits HIV integrase; docking aligns with raltegravir binding mode | |

| [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone | Fluorobenzyl; trifluoromethylphenyl | Not reported | Enhanced metabolic stability due to fluorine substituents | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Aminobenzoyl; furan-2-yl | Cytotoxicity (IC50: ~15 µM) | Selective cytotoxicity in cancer cell lines via topoisomerase inhibition | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Thiophene; trifluoromethylphenyl | Not reported | Improved solubility and CNS penetration due to thiophene |

Key Insights :

Substituent Effects on Activity :

- The 4-methoxyphenyl group in the target compound may enhance hydrophobic interactions compared to 4-fluorophenyl () or trifluoromethylphenyl () analogs, which prioritize electronic effects .

- Furan vs. Thiophene : Furan-based analogs (e.g., ) exhibit moderate cytotoxicity, while thiophene derivatives () show better pharmacokinetic profiles due to sulfur’s polarizability .

Aminobenzoyl derivatives () show cytotoxicity (IC50: ~15 µM), implying that introducing electron-donating groups (e.g., -NH2) may enhance anticancer activity .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a two-step coupling protocol, as seen in and , using piperazine intermediates and acyl chloride derivatives under mild conditions .

Q & A

Q. Table 1: Key Structural Features

| Feature | Analytical Technique | Reference ID |

|---|---|---|

| Furan carbonyl linkage | 13C NMR | |

| Piperazine conformation | X-ray diffraction | |

| Pyridazine substitution | HSQC NMR |

What are standard synthetic routes for this compound?

Answer:

Synthesis involves multi-step protocols:

Core Formation : Construct the pyridazin-3-ylpiperidine core via nucleophilic aromatic substitution (e.g., coupling 6-chloropyridazine with piperidin-3-amine under Pd catalysis) .

Piperazine Functionalization : Introduce the furan-2-carbonyl group via amide coupling (EDC/HOBt activation) at the piperazine nitrogen .

Methoxyphenyl Incorporation : Suzuki-Miyaura coupling attaches 4-methoxyphenyl to pyridazine using Pd(PPh3)4 and K2CO3 in DMF/water .

Q. Key Conditions :

- Solvents: DMF, dichloromethane, or ethanol for step-specific compatibility.

- Catalysts: Pd-based systems for cross-coupling; acid/base for pH-sensitive steps .

How is purity assessed, and what impurities are common?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect unreacted intermediates or byproducts (e.g., dehalogenated pyridazine derivatives) .

- TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent).

- Common Impurities :

- Partial hydrolysis of the furan carbonyl group.

- Residual Pd catalysts (mitigated by chelating resins) .

Advanced Research Questions

How to optimize reaction yields for stereochemically sensitive steps?

Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during piperidine ring functionalization .

- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric syntheses to enforce enantioselectivity in the piperidin-3-ylmethanone moiety .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions involving pyridazine .

How to resolve contradictions in reported bioactivity data?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy on phenyl) to isolate pharmacophore contributions .

- Orthogonal Assays : Validate target binding (e.g., kinase inhibition) using SPR and cellular assays (e.g., luciferase reporter systems) to distinguish false positives .

Q. Table 2: Bioactivity Data Comparison

| Modification | IC50 (nM) | Assay Type | Reference ID |

|---|---|---|---|

| 4-Methoxyphenyl | 120 ± 15 | Kinase inhibition | |

| 4-Ethoxyphenyl analog | 450 ± 30 | Cellular assay |

What computational strategies predict target binding modes?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with potential targets (e.g., GPCRs) using the compound’s crystal structure as input .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions in the furan and pyridazine rings .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

How to address poor aqueous solubility during in vitro testing?

Answer:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Prodrug Strategies : Introduce phosphate esters at the piperazine nitrogen for pH-dependent release .

- Nanoparticle Encapsulation : PEGylated liposomes improve bioavailability in cellular uptake assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.